6-Bromo-4-chloro-1,3-benzothiazol-2-amine
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Overview
Description
6-Bromo-4-chloro-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse chemical reactivities and broad spectrum of biological activities.
Mechanism of Action
Target of Action
6-Bromo-4-chloro-1,3-benzothiazol-2-amine is a derivative of 2-aminobenzothiazole . Benzothiazoles (BTAs) are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds Molecules with a benzothiazole moiety have a pronounced spectrum of biological activity .
Mode of Action
It is known that benzothiazole derivatives have become especially relevant in modern research and development in medicinal chemistry and pharmacology . They exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Biochemical Pathways
Benzothiazole derivatives are known to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase (COX) pathway .
Result of Action
Benzothiazole derivatives are known to have significant anti-inflammatory and analgesic activities . They also exhibit low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Action Environment
It is known that the synthesis of benzothiazole derivatives can be carried out in the context of green synthesis, which considers the environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-1,3-benzothiazol-2-amine typically involves the reaction of 4-bromoaniline with potassium thiocyanate and liquid bromine in acetonitrile, using nano-BF3/SiO2 as a catalyst . This method is efficient and yields high purity products under mild conditions. Another approach involves the reaction of substituted anilines with KSCN/Br2/CH3COOH .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and cost-effective processes. One-pot synthesis methods, which combine multiple reaction steps into a single process, are favored for their efficiency and reduced environmental impact . These methods often employ green chemistry principles, minimizing the use of toxic solvents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted benzothiazoles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and biological activity.
Common Reagents and Conditions
Substitution: Reagents like bromine, chlorine, and potassium thiocyanate are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-4-chloro-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-1,3-benzothiazol-4-amine
- 2-Amino-6-bromobenzothiazole
- 4-Bromo-1,3-benzothiazol-2-amine
Uniqueness
6-Bromo-4-chloro-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-bromo-4-chloro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCPJYFTOWXQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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